rel-Ethyl 4-((2R,5S)-5-methylpiperazin-2-yl)benzoate
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Overview
Description
rel-Ethyl 4-((2R,5S)-5-methylpiperazin-2-yl)benzoate is a chemical compound that belongs to the class of benzoate esters It is characterized by the presence of a benzoate group attached to a piperazine ring, which is further substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-Ethyl 4-((2R,5S)-5-methylpiperazin-2-yl)benzoate typically involves the esterification of 4-((2R,5S)-5-methylpiperazin-2-yl)benzoic acid with ethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
rel-Ethyl 4-((2R,5S)-5-methylpiperazin-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzoate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoate esters.
Scientific Research Applications
rel-Ethyl 4-((2R,5S)-5-methylpiperazin-2-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rel-Ethyl 4-((2R,5S)-5-methylpiperazin-2-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- rel-Ethyl (2R,5S)-5-hydroxy-2-methyl-4-piperidinecarboxylate
- rel-Ethyl (1R,2R,5S,6S)-2-hydroxybicyclo[3.1.0]hexane-6-carboxylate
- rel-Ethyl 2-((2R,5S)-5-butyl-3-oxotetrahydrofuran-2-yl)acetate
Uniqueness
rel-Ethyl 4-((2R,5S)-5-methylpiperazin-2-yl)benzoate is unique due to its specific substitution pattern on the piperazine ring and the presence of the benzoate ester group. This structural uniqueness may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C14H20N2O2 |
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Molecular Weight |
248.32 g/mol |
IUPAC Name |
ethyl 4-[(2R,5S)-5-methylpiperazin-2-yl]benzoate |
InChI |
InChI=1S/C14H20N2O2/c1-3-18-14(17)12-6-4-11(5-7-12)13-9-15-10(2)8-16-13/h4-7,10,13,15-16H,3,8-9H2,1-2H3/t10-,13-/m0/s1 |
InChI Key |
RLOINJJTSFNQEI-GWCFXTLKSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)[C@@H]2CN[C@H](CN2)C |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2CNC(CN2)C |
Origin of Product |
United States |
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